Product packaging for DexMes(Cat. No.:)

DexMes

Cat. No.: B10763718
M. Wt: 470.6 g/mol
InChI Key: ATNWRUJPJUBMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DexMes (Dexmethorphan), the dextrorotatory enantiomer of ketamine, is a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist of significant interest to neuroscientists and pharmacologists. Its primary research value lies in its potent and selective blockade of NMDA receptor channels, which are critically involved in synaptic plasticity, learning, memory, and neuronal excitability. Unlike its racemic counterpart, the enantiomeric purity of this compound allows researchers to investigate the specific contributions of this stereoisomer to NMDA receptor-mediated signaling without the confounding effects of its levrorotatory form. This makes it an indispensable tool for elucidating the precise mechanisms of excitatory neurotransmission, glutamate-induced excitotoxicity, and the neuropharmacology of dissociative anesthetics. Current research applications include the study of neurological disorders such as stroke, traumatic brain injury, and chronic neuropathic pain models, where NMDA receptor overactivation is a key pathophysiological component. Furthermore, this compound serves as a critical reference standard in analytical chemistry and assay development for quantifying enantiomeric purity and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31FO7S B10763718 DexMes

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWRUJPJUBMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Overview and Discovery Research of Dexmes

Early Research Initiatives and Precursors to DexMes Identification

The scientific groundwork for this compound was laid decades before its synthesis, beginning with the exploration of α-adrenergic receptor agonists. The first compound in this class, Clonidine, was synthesized in the early 1960s, initially intended as a nasal decongestant. nih.govnih.gov Its unexpected sedative and antihypertensive properties prompted a deeper investigation into its mechanism of action, leading to its introduction as an antihypertensive drug in 1966. nih.gov This revealed the therapeutic potential of targeting what would later be classified as the α2-adrenergic receptor. nih.gov

Veterinary medicine also played a crucial, pioneering role. Agents like Xylazine and Detomidine were used extensively for sedation and analgesia in animals, providing a rich source of knowledge on the effects of α2-adrenoceptor agonists long before their widespread use in humans. nih.govvin.com This experience in animal health demonstrated that potent α2 agonists could induce profound sedation and analgesia. nih.gov These early compounds, while effective, lacked high selectivity for the α2 receptor over the α1 receptor, leading to a range of side effects. The quest for a more selective agent was a primary driver for subsequent research.

This foundational research is summarized below:

Precursor CompoundInitial ApplicationKey Observation
Clonidine Nasal Decongestant (early 1960s)Unexpected sedative and antihypertensive effects. nih.gov
Xylazine Veterinary Sedative/AnalgesicDemonstrated efficacy of α2-agonism for sedation in animals. nih.gov
Detomidine Veterinary Sedative/AnalgesicFurther established the role of α2-agonists in veterinary practice. nih.gov

Seminal Academic Contributions to this compound Discovery

The specific development of this compound originated from the work on Medetomidine, a potent and selective α2-adrenoceptor agonist. Research led by Virtanen and colleagues at Farmos Group (later Orion Pharma) in Finland was pivotal. They characterized Medetomidine, which is a racemic mixture, in the late 1980s. dntb.gov.uasemanticscholar.org

A landmark 1988 publication by Virtanen, Savola, et al., in the European Journal of Pharmacology detailed the selectivity, specificity, and potency of Medetomidine as an α2-adrenoceptor agonist. dntb.gov.uaresearchgate.net This research established the compound's powerful and selective action. Subsequent work recognized that the pharmacological activity resided in one of its stereoisomers. This compound is the pharmacologically active d-isomer of Medetomidine. researchgate.net This distinction was critical, as isolating the active isomer offered the potential for a more targeted therapeutic effect. This compound was found to be a highly selective α2-adrenergic receptor agonist, with an α2:α1 selectivity ratio of 1620:1, making it approximately eight times more selective than Clonidine. nih.govnih.govnih.gov

The table below highlights key early publications that were instrumental in the characterization of this compound and its precursor.

Publication YearKey Researchers/GroupContribution
1988 Virtanen R, Savola JM, et al.Characterized the selectivity and potency of Medetomidine. dntb.gov.uasemanticscholar.org
1988 Vickery RG, Sheridan BC, et al.Investigated the anesthetic and hemodynamic effects of Medetomidine's stereoisomers. semanticscholar.org
1999 Development by Orion PharmaThis compound was approved by the U.S. Food and Drug Administration (FDA) for short-term sedation and analgesia. wikipedia.orgfrontiersin.orgyoutube.com

Methodological Evolution in Early this compound Investigation

The investigation of this compound and its precursors benefited from evolving research methodologies that allowed for a more precise understanding of its function.

Early Phase - In Vitro Receptor Binding: Initial studies heavily relied on radioligand binding assays. These techniques were crucial for determining the binding affinity and selectivity of compounds like this compound for different adrenergic receptor subtypes (α1 vs. α2). nih.gov This methodology quantitatively demonstrated the remarkable 1620:1 selectivity ratio of this compound for the α2 receptor. nih.govnih.gov

Preclinical Phase - Animal Models: Following in vitro characterization, researchers used various animal models to assess the physiological effects. These studies, often in rodents and dogs, were essential for observing the sedative, analgesic, and hemodynamic responses. semanticscholar.orgderangedphysiology.com For instance, early animal studies helped characterize the dose-dependent effects on blood pressure and heart rate. semanticscholar.org

Advanced Phase - Molecular and Electrophysiological Techniques: As research progressed, more sophisticated methods were employed. Molecular cloning was used to subdivide the α2-receptors into subtypes (α-2A, α-2B, α-2C), allowing for a more granular understanding of the drug's action. nih.govresearchgate.net Electrophysiological studies in spinal cord slice preparations, for example, helped elucidate how this compound inhibits the transmission of pain signals in the dorsal horn. nih.govpatsnap.com

This evolution in research techniques is outlined below:

MethodologyApplication in this compound ResearchKey Insights Gained
Radioligand Binding Assays Quantifying receptor affinity and selectivity.Established the high α2:α1 selectivity ratio (1620:1). nih.govnih.gov
In Vivo Animal Models Assessing physiological effects (sedation, analgesia, hemodynamics).Characterized dose-dependent sedative and cardiovascular effects. semanticscholar.org
Molecular Cloning Differentiating α2-receptor subtypes.Provided a basis for understanding subtype-specific actions. nih.govresearchgate.net
Electrophysiology Studying neuronal firing and signal transmission.Revealed mechanisms of analgesia in the spinal cord. nih.gov

Paradigm Shifts in Understanding this compound in Research Contexts

The perception and application of this compound have undergone significant paradigm shifts since its discovery.

Initially, the primary focus was on its potent sedative properties, viewed through the lens of traditional sedatives used in anesthesia and intensive care. The goal was to induce a state of unconsciousness for procedures.

A major paradigm shift occurred with the recognition of its unique quality of "cooperative sedation." nih.govpatsnap.com Unlike agents such as propofol (B549288) or benzodiazepines, this compound induces a state of sedation that closely resembles natural sleep. nih.govnih.gov Patients remain calm and sedated but are easily rousable and able to cooperate. nih.govpatsnap.com This understanding shifted its potential use from simply a sedative to an agent that could facilitate calmer, more interactive patient management in settings like the ICU. nih.gov

Another shift was the growing appreciation of its analgesic and opioid-sparing effects. semanticscholar.orgfrontiersin.orgresearcher.life Research demonstrated that by acting on α2-adrenoceptors in the spinal cord, this compound could inhibit the transmission of pain signals. patsnap.com This led to its investigation not just as a sedative but as a key component of a multimodal analgesic strategy, reducing the need for opioids and their associated side effects. frontiersin.orgresearcher.life The understanding evolved from viewing this compound as a singular sedative agent to recognizing it as a sympatholytic drug with sedative, analgesic, and anesthetic-sparing properties. semanticscholar.orgnih.gov

Early Research ViewLater ParadigmImplication of the Shift
Potent Sedative "Cooperative Sedation" Enabled sedation where patients remain rousable and interactive. nih.govpatsnap.com
Primary Sedative Action Analgesic & Opioid-Sparing Agent Reduced reliance on opioids and offered a multimodal approach to pain management. frontiersin.orgresearcher.life
Anesthetic Agent Sympatholytic Drug Broadened understanding of its role in attenuating the stress response to surgery. nih.govnih.gov

The journey of this compound from the early exploration of α2-agonists to its establishment as a unique sedative-analgesic reflects a sophisticated progression in pharmacological research, driven by a continuous refinement of scientific methods and a deepening understanding of its complex mechanisms of action.

Synthetic Methodologies and Derivatization Strategies for Dexmes

Chemical Synthesis Pathways for DexMes

The synthesis of dexamethasone (B1670325) mesylate typically involves the modification of the parent compound, dexamethasone, a well-established glucocorticoid. The mesylate group serves as a leaving group, activating the molecule for further reactions.

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of dexamethasone mesylate points directly to dexamethasone as the primary precursor. Dexamethasone mesylate is formed by the esterification of the hydroxyl group at the C-21 position of dexamethasone with methanesulfonic acid or a reactive derivative like methanesulfonyl chloride. Thus, the key disconnection in the retrosynthetic pathway is the cleavage of the sulfonate ester linkage at the C-21 position, leading back to dexamethasone (specifically, the 21-alcohol) and the mesylating agent.

The synthesis of dexamethasone itself involves a complex multi-step process starting from readily available steroid precursors. While the detailed retrosynthesis of dexamethasone is outside the scope focusing solely on this compound, it's important to note that establishing the correct stereochemistry of the steroid core is achieved during the synthesis of dexamethasone google.comgoogle.comgoogle.com.

Stereoselective Synthesis Approaches to this compound

The formation of dexamethasone mesylate from dexamethasone by reaction at the C-21 hydroxyl group does not involve the creation of a new chiral center at the site of mesylation. The stereochemistry of dexamethasone, including the crucial stereocenters within the steroid ring system and at C-21 (although C-21 becomes part of an ester), is already established in the synthesis of dexamethasone google.comgoogle.comgoogle.com. Therefore, the mesylation step itself is not a point of stereoselective control; rather, it relies on the pre-existing, correctly configured stereochemistry of the dexamethasone starting material. Stereoselective methods are, however, critical in the upstream synthesis of dexamethasone to ensure the desired isomer is obtained google.comgoogle.com.

Reaction Condition Optimization for Research-Scale Synthesis

The synthesis of dexamethasone mesylate typically involves reacting dexamethasone with methanesulfonyl chloride in the presence of a base. One reported method involves dissolving dexamethasone in anhydrous pyridine (B92270) and adding methanesulfonyl chloride dropwise at 0°C, with the reaction proceeding for 5 hours tandfonline.com. Another source mentions the reaction of dexamethasone alcohol with methanesulfonyl chloride to produce dexamethasone mesylate lookchem.com.

General conditions for mesylation reactions often involve using an aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or pyridine, with a base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct (HCl). Optimization of reaction conditions for research-scale synthesis would focus on factors such as:

Solvent: Choosing a solvent that effectively dissolves both reactants and facilitates the reaction while minimizing side reactions. Pyridine can act as both the solvent and the base tandfonline.com.

Base: Selecting an appropriate base and its concentration to neutralize the acid formed without causing degradation of the starting material or product.

Temperature: Controlling the temperature is crucial to manage reaction rate and selectivity. Lower temperatures, like 0°C, are often used to minimize side reactions and decomposition tandfonline.com.

Reaction Time: Determining the optimal reaction time to ensure complete conversion of the starting material to the mesylate product.

Stoichiometry: Using appropriate molar ratios of dexamethasone, methanesulfonyl chloride, and base.

Detailed optimization studies for maximizing yield and purity of this compound for research purposes would involve systematically varying these parameters and monitoring the reaction progress using analytical techniques.

Purification Techniques and Purity Assessment in Research Synthesis

Following the synthesis of dexamethasone mesylate, purification is necessary to obtain a product suitable for further research applications, such as conjugation or biological studies. Purification techniques mentioned in the context of synthesizing dexamethasone derivatives or related mesylates include filtration of precipitated product tandfonline.com, filtration through a short silica (B1680970) plug google.com, and dialysis followed by lyophilization for conjugates formed using this compound tandfonline.comnih.gov.

For research-scale synthesis of this compound, common purification techniques could include:

Precipitation and Filtration: If this compound precipitates from the reaction mixture, it can be isolated by filtration and washed to remove soluble impurities tandfonline.com.

Chromatography: Flash column chromatography on silica gel is a standard technique for separating organic compounds based on polarity. Filtering the crude product through a short silica plug suggests chromatography is a relevant method google.com.

Recrystallization: If this compound is a solid, recrystallization from a suitable solvent or solvent mixture can improve purity.

Purity assessment in research synthesis is typically performed using analytical techniques such as:

Thin Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and assess the number of components in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of the product by integrating signals corresponding to impurities.

High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity and identifying impurities.

Mass Spectrometry (MS): Can confirm the molecular weight of the product and provide information about impurities.

While specific purity data for this compound synthesized for research is not extensively detailed in the provided snippets, achieving high purity is essential for reliable downstream research applications.

Synthesis of this compound Analogues for Academic Inquiry

Dexamethasone mesylate is frequently synthesized not as an end product itself, but as a reactive intermediate for the creation of dexamethasone analogues and conjugates. These modified compounds are valuable tools in academic inquiry to study the mechanism of action of glucocorticoids, develop targeted delivery systems, and explore new therapeutic strategies.

Structural Modification Strategies for Enhanced Research Utility

The primary strategy for creating this compound analogues involves utilizing the activated C-21 mesylate group as an electrophilic site for nucleophilic substitution or other coupling reactions. This allows for the covalent attachment of various molecules to the dexamethasone core. Examples from the literature illustrate several approaches:

Conjugation to Polymers: this compound has been used to conjugate dexamethasone to polymers like poly(propyleneimine) (PPI) and polyethylene (B3416737) glycol (PEG) tandfonline.comnih.govnih.govmdpi.com. These conjugates are explored for applications in drug delivery, such as enhancing transfection efficiency for gene delivery by facilitating transport to the cell nucleus tandfonline.comnih.govnih.gov.

Attachment to Nanomaterials: Dexamethasone mesylate has been anchored onto multi-walled carbon nanotubes (MWCNTs) mdpi.comresearchgate.net. This strategy aims to utilize nanomaterials as carriers for controlled release of dexamethasone, potentially for localized therapeutic effects mdpi.com.

Formation of Affinity Labels: this compound functions as an "affinity label" by covalently binding to target proteins, notably the glucocorticoid receptor (GR) pnas.orgnih.govuantwerpen.be. This irreversible binding property is valuable for studying receptor-ligand interactions, receptor purification, and understanding the molecular mechanisms of glucocorticoid action pnas.orgnih.gov. The mesylate group acts as a "covalent warhead" that can react with nucleophilic residues, such as cysteine, in the binding site of the receptor uantwerpen.be.

Conjugation to Peptides and Other Biomolecules: While not explicitly detailed for this compound in all snippets, the mesylate activation at C-21 is a common strategy for conjugating steroids to peptides or other biomolecules via amide or ester linkages for targeted delivery or altered pharmacokinetic properties nih.govresearchgate.net.

These structural modification strategies leverage the reactivity of the mesylate group to impart new chemical and biological properties to the dexamethasone core, expanding its utility beyond that of the parent compound in various areas of academic research.

Incorporation of Chemical Probes and Tags

Dexamethasone 21-mesylate (this compound) functions as a chemical probe, notably for its ability to react irreversibly with thiol groups. This reactivity stems from the mesylate leaving group, which can be displaced by nucleophilic thiols, resulting in the formation of a stable covalent bond between the steroid scaffold and the thiol-containing molecule. nih.govguidetopharmacology.org This irreversible alkylation property makes this compound a valuable tool for identifying and studying reactive cysteine residues in proteins. nih.govguidetopharmacology.org

A prominent application of this compound as a chemical probe involves the study of Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a protein known to contain multiple cysteine residues, some of which are highly reactive and act as sensors for electrophilic and oxidative stress. guidetopharmacology.org this compound has been shown to react specifically with certain cysteine residues within Keap1, particularly Cys257, Cys273, Cys288, and Cys297, which are located in the intervening region (IVR) domain of the protein. guidetopharmacology.org These residues are considered crucial for Keap1's function as a repressor of the transcription factor Nrf2.

To facilitate the detection and quantification of this compound-modified proteins, radiolabeled variants, such as [6,7-3H]Dex-mes, have been synthesized and utilized. nih.govguidetopharmacology.org These labeled probes allow for the sensitive detection of proteins that have been covalently modified by this compound, enabling researchers to identify target proteins and map the specific reactive cysteine residues involved in the interaction. guidetopharmacology.org

Studies employing [3H]Dex-mes have demonstrated that various inducers of phase 2 enzymes can compete with the binding of [3H]Dex-mes to Keap1, indicating that these inducers may target the same reactive cysteine residues. guidetopharmacology.org The approximate concentrations required for several compounds to reduce [3H]Dex-mes binding to Keap1 by 50% (IC50) have been determined, providing insights into their relative potencies as Keap1 modifiers. guidetopharmacology.org

CompoundApproximate IC50 (μM)
Phenylarsine oxide3.5
1-Nitro-2-cyclohexene5.8
1-Chloro-2,4-dinitrobenzene26.5
2-Cyclohexenone110
α-Methylene-γ-butyrolactone250

This competitive binding data highlights the varying affinities of different electrophilic compounds for the reactive cysteine residues on Keap1 that are targeted by this compound. guidetopharmacology.org The order of potencies observed in competing with this compound binding generally correlates with the potencies of these compounds in inducing NQO1 in cellular systems. guidetopharmacology.org

Bioisosteric Replacements in this compound Frameworks

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical, pharmacological, and safety properties of a lead compound while retaining or improving its biological activity. This involves the substitution of an atom or group of atoms within a molecule with an alternative, broadly similar atom or group. The objective is often to mimic the size, shape, and electronic properties of the original motif.

In the context of this compound, bioisosteric replacement strategies could theoretically be applied to the Dexamethasone steroid scaffold or the mesylate functional group to modulate its properties. While specific detailed research findings on bioisosteric replacements directly within the this compound framework were not prominently found in the searched literature, the principles of bioisosterism are broadly applicable to steroid structures and sulfonate esters.

Potential areas for bioisosteric modifications could include alterations to the steroid core to influence factors such as lipophilicity, metabolic stability, or interactions with target proteins beyond the reactive cysteine binding site. Common bioisosteric replacements for various functional groups could be considered in the design of novel this compound analogs, although the specific impact of such replacements on the unique thiol-reactive properties of the mesylate group would require dedicated investigation. Similarly, modifications or replacements of the mesylate group with other leaving groups that exhibit tuned reactivity towards thiols could be explored to develop probes with altered specificity or reaction kinetics.

The success of any bioisosteric replacement is highly context-dependent, and the introduction of a bioisostere can lead to changes in potency, selectivity, and pharmacokinetic profiles. Therefore, any such modifications to the this compound structure would necessitate rigorous synthesis and biological evaluation to assess their impact.

Advanced Synthetic Methodologies Applied to this compound Scaffolds

The synthesis of complex molecules like Dexamethasone 21-mesylate typically involves multi-step organic synthesis, building upon the established chemistry of steroid functionalization. While the provided search results did not detail specific "advanced synthetic methodologies" uniquely applied to the this compound scaffold in a way that suggests a departure from standard complex organic synthesis or mesylate formation, general advanced techniques in organic chemistry are relevant to the preparation and modification of such compounds.

The formation of the mesylate ester at the 21-position of Dexamethasone is a key step in the synthesis of this compound. This typically involves the reaction of the 21-hydroxyl group of Dexamethasone with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a base. Advanced synthetic methodologies in ester formation, such as the use of specific catalysts, milder reaction conditions, or solid-supported reagents, could potentially be applied to optimize this transformation, particularly when dealing with sensitive steroid scaffolds.

Furthermore, the synthesis of modified this compound analogs for use as chemical probes or for exploring bioisosteric replacements would involve advanced functionalization strategies of the steroid core. This could include techniques for selective oxidation or reduction, the introduction of new functional groups at various positions on the steroid ring system, or the synthesis of modified side chains at the 17-position. Modern synthetic methods, such as transition-metal-catalyzed reactions, organocatalysis, or flow chemistry, could potentially offer advantages in terms of efficiency, selectivity, and sustainability for these transformations.

The incorporation of chemical tags or reporter groups, as discussed in Section 3.2.2, would also rely on advanced synthetic techniques to selectively attach these moieties to the this compound structure, either directly or through a linker. This might involve click chemistry, palladium-catalyzed coupling reactions, or other selective conjugation strategies to ensure that the reactivity of the mesylate group is preserved while the probe or tag is successfully incorporated.

While the literature specifically on "advanced synthetic methodologies applied to this compound scaffolds" in isolation appears limited in the search results, the synthesis and modification of this compound and its derivatives benefit from and can be advanced by the broader developments in complex organic synthesis and functional group transformations.

Molecular Mechanisms and Pharmacological Research of Dexmes

Elucidation of Molecular Targets for DexMes

Studies have identified key molecular targets for this compound, primarily within the realm of nuclear receptors and proteins involved in cellular defense mechanisms.

Identification of Receptor and Protein Binding Interactions (In Vitro)

In vitro studies have established that this compound functions as an affinity label for glucocorticoid receptors (GR) wikipedia.orgnih.govdntb.gov.ua. This interaction involves covalent binding to the receptor wikipedia.orgnih.govdntb.gov.ua. This compound has been shown to compete effectively with dexamethasone (B1670325) for binding sites on glucocorticoid receptors wikipedia.orgnih.gov.

Beyond glucocorticoid receptors, this compound also interacts with Kelch-like ECH-associated protein 1 (Keap1), a crucial protein in the cellular response to oxidative stress. Research indicates that this compound binds to specific cysteine residues within the intervening region (IVR) of Keap1. Notably reactive cysteines identified include Cys257, Cys273, Cys288, and Cys297, with Cys273 and Cys288 being highlighted as functionally important for sensing oxidative stress. This binding to Keap1 can be irreversible.

Furthermore, this compound has demonstrated interaction with the Progesterone Receptor (PR), exhibiting partial agonist activity. However, its affinity for PR is reported to be lower compared to potent progestins like R5020.

Key Protein Binding Interactions of this compound:

Target ProteinInteraction TypeSpecific Binding Site(s)Effect of Binding
Glucocorticoid Receptor (GR)Covalent BindingNot explicitly specified to a single residue in snippetsAffinity labeling, competes with dexamethasone wikipedia.orgnih.govdntb.gov.ua
Keap1Covalent BindingCys257, Cys273, Cys288, Cys297 (in IVR domain)Modulation of Keap1 function
Progesterone Receptor (PR)Non-covalent?Not specified in snippetsPartial agonist activity, lower affinity than R5020

Enzyme Modulation and Inhibition Profiles (Cellular/Biochemical)

This compound's interaction with Keap1 leads to the modulation of enzymatic activity within the Keap1-Nrf2 pathway. Keap1 acts as an adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which is responsible for the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2. By binding to specific cysteine residues on Keap1, electrophiles like this compound can disrupt the Keap1-Nrf2 complex or alter Keap1's conformation, thereby impeding Nrf2 ubiquitination and degradation. This stabilization of Nrf2 allows it to translocate to the nucleus and activate the transcription of phase 2 detoxification enzymes and antioxidant proteins.

While the search results primarily highlight the modulation of the Keap1-Cul3-Nrf2 axis, direct inhibition or activation profiles of other specific enzymes by this compound were not extensively detailed within the provided snippets. The primary enzymatic relevance of this compound appears to be its indirect effect on the activity of the Cul3-based E3 ligase through its interaction with Keap1, leading to altered Nrf2 levels and subsequent changes in the expression of downstream enzymes.

Nucleic Acid Interactions and Conformational Changes

Binding of this compound to the glucocorticoid receptor induces conformational changes in the receptor protein. These conformational changes are crucial for the subsequent steps in GR signaling, including translocation to the nucleus and interaction with DNA.

Upon ligand binding, including binding to this compound, the activated GR increases its affinity for specific DNA sequences known as Glucocorticoid Response Elements (GREs) dntb.gov.ua. This compound, as a GR ligand, influences the mobility of GR when bound to GREs on DNA dntb.gov.ua.

Furthermore, the partial agonist activity of this compound mediated by GR involves interaction with DNA sequences like GREs and potentially a specific glucocorticoid modulatory element (GME). Studies suggest that DNA-induced conformational changes in the GR-ligand complex might play a role in the expression of this compound's partial agonist activity.

Cellular and Subcellular Pathway Modulation by this compound

This compound exerts its pharmacological effects by modulating key cellular and subcellular signaling pathways, primarily through its interactions with GR and Keap1.

Signal Transduction Cascade Perturbations

This compound perturbs signal transduction cascades primarily via two major pathways: the glucocorticoid receptor signaling pathway and the Keap1-Nrf2 pathway.

Through its interaction with GR, this compound influences the signal transduction cascade that regulates the expression of glucocorticoid-responsive genes. This pathway typically involves the dissociation of the GR from chaperone proteins like hsp90, translocation of the ligand-bound receptor to the nucleus, dimerization, and binding to GREs on target genes, leading to altered transcription. The partial agonist activity of this compound suggests it may differentially engage components of this pathway compared to full agonists like dexamethasone.

This compound's binding to Keap1 perturbs the Keap1-Nrf2 signal transduction pathway, which is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 promotes Nrf2 degradation. However, upon binding of electrophiles like this compound to reactive cysteines on Keap1, the repression of Nrf2 is relieved, leading to Nrf2 accumulation, nuclear translocation, and activation of antioxidant response elements (AREs) in the promoters of target genes. This activation triggers a cascade of events leading to the increased production of cytoprotective proteins and enzymes.

Gene Expression and Proteomic Alterations (In Vitro/Cellular Models)

This compound significantly impacts gene expression profiles in cellular models, primarily through its actions on GR and the Keap1-Nrf2 pathway.

As a GR ligand, this compound affects the transcription of glucocorticoid-inducible genes. Studies in rat hepatoma cells have shown that this compound influences the induction of genes like tyrosine aminotransferase (TAT) and mouse mammary tumor virus (MMTV) RNA. The extent of this gene induction can be modulated by cellular context, such as cell density. This compound exhibits partial agonist activity on these genes, meaning it may not elicit the same maximal response as a full agonist like dexamethasone, and its activity can vary depending on the specific gene and cellular environment.

Through its interaction with Keap1 and subsequent activation of Nrf2, this compound leads to the upregulation of phase 2 detoxification enzymes and antioxidant proteins. This represents a significant proteomic alteration in response to this compound, enhancing the cell's defense mechanisms against oxidative and electrophile stress.

Research using cellular models has investigated the impact of this compound on the induction parameters of endogenous genes regulated by GR, demonstrating that it can alter the fold induction and the concentration required for half-maximal activity.

Summary of this compound Effects on Gene Expression:

Pathway ActivatedKey Transcription FactorTarget Genes AffectedObserved Effects on Gene Expression
GR SignalingGlucocorticoid ReceptorGlucocorticoid-inducible genes (e.g., TAT, MMTV, IGFBP1, IP6K3, GILZ, LAD1)Induction or repression, partial agonist activity, modulated by cellular context
Keap1-Nrf2Nrf2Phase 2 detoxification enzymes, antioxidant proteinsUpregulation of gene expression, leading to increased protein levels

These studies highlight the dual molecular targeting of this compound, influencing both steroid hormone signaling and the crucial Keap1-Nrf2 pathway, leading to complex modulation of gene expression and cellular responses.

Organelle-Specific Localization and Functional Impact

Understanding the subcellular distribution of a compound like this compound is crucial for elucidating its mechanism of action and potential therapeutic effects. The efficacy and potential toxicity of drug treatments are intricately linked to their concentration at the site of action, which is influenced by distribution within diverse organelles of mammalian cells. mdpi.comnih.gov These organelles, including the nucleus, endosome, lysosome, mitochondria, endoplasmic reticulum, Golgi apparatus, lipid droplets, exosomes, and membrane-less structures, constitute distinct sub-compartments within the cell, each possessing unique biological features. mdpi.comnih.gov Certain structures within these sub-compartments can selectively accumulate or exclude compounds based on their physicochemical attributes, directly impacting efficacy. nih.gov

Research into the organelle-specific localization of compounds often employs techniques like Localization of Organelle Proteins by Isotope Tagging (LOPIT) and its variants, which are proteome-wide methods allowing for holistic mapping of protein subcellular location and re-localization events. researchgate.netnih.gov These techniques can provide insights into disease pathophysiology and drug mechanisms. researchgate.net Super-resolution imaging techniques, such as stimulated emission depletion (STED), structured illumination microscopy (SIM), and stochastic optical reconstruction microscopy (STORM), also serve as enhanced tools for investigating the dynamics of subcellular structures. frontiersin.org

Studies involving this compound have indicated its presence within specific cellular compartments. For instance, research using [³H]Dex-mes has been employed to label reactive cysteine residues in proteins, suggesting a potential interaction or localization of this compound in proximity to these modified proteins within the cell. pnas.org Specifically, Dex-mes labeled cysteine residues (Cys257, Cys273, Cys288, and Cys297) of Keap1 were identified in the intervening region (IVR), and Cys613 was found close to the C-terminal domain. pnas.org These findings suggest that this compound, or molecules it modifies, may localize to areas within the cell where Keap1 is present and functional.

The functional impact of organelle-specific localization of this compound is likely tied to its interaction with target molecules within those compartments. For example, if this compound interacts with proteins localized to mitochondria, its presence in these organelles could influence mitochondrial function, such as ATP production or apoptosis pathways. frontiersin.org Similarly, localization to the nucleus could imply interactions with nuclear receptors or DNA, affecting gene expression. arizona.edu

While specific quantitative data on this compound distribution across all organelles may be limited, studies focusing on its interaction with particular proteins, such as Keap1, provide indirect evidence of its subcellular localization. pnas.org Further research utilizing advanced spatial proteomics and imaging techniques could provide a more comprehensive map of this compound distribution and its correlation with functional outcomes within different cellular compartments.

Receptor Binding Kinetics and Thermodynamics (In Vitro)

The interaction of this compound with its target receptors is a critical aspect of its pharmacological profile. In vitro receptor binding assays are fundamental for quantifying these interactions, providing data on binding affinity, kinetics, and thermodynamics. labome.com These studies are essential for understanding how strongly and how quickly a compound binds to its target, as well as the energetic forces driving the interaction. ibmc.msk.runih.gov

Binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of the compound at which half of the receptor sites are occupied. Kinetic parameters, the association rate constant (kon) and the dissociation rate constant (koff), describe the rates at which the compound binds to and dissociates from the receptor, respectively. ibmc.msk.rucsmres.co.uk These kinetic rates are increasingly recognized as important determinants of drug efficacy and safety, influencing the duration of the drug-receptor complex and thus the sustained biological response. ibmc.msk.rucsmres.co.uk The relationship between affinity and kinetics is described by the equation Kd = koff / kon. csmres.co.uk

Thermodynamic analysis of receptor-ligand binding provides deeper insights into the molecular forces driving the interaction, such as enthalpy (ΔH) and entropy (ΔS) changes. nih.govnih.gov These parameters can reveal whether the binding is primarily driven by the formation of new bonds (enthalpy-driven) or by changes in the system's disorder (entropy-driven), such as the release of ordered water molecules upon binding. nih.govnih.govnih.gov Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat generated or absorbed upon binding, providing thermodynamic data in a single experiment without the need for immobilization or labeling. oup.com Other methods like Surface Plasmon Resonance (SPR), biolayer interferometry (BLI), and quartz crystal microbalance with dissipation monitoring (QCM-D) measure binding kinetics by monitoring changes in mass as the ligand binds to the immobilized receptor. labome.comoup.com

While specific in vitro binding kinetics and thermodynamics data for this compound interacting with all potential targets may not be extensively documented, studies investigating its interaction with proteins like Keap1 have provided some insights. Dex-mes has been shown to react irreversibly with thiol groups on cysteine residues of Keap1, suggesting a covalent mode of interaction in this context. pnas.orgresearchgate.net This irreversible binding mechanism differs from typical reversible ligand-receptor interactions and influences the interpretation of kinetic and thermodynamic data.

For a hypothetical reversible interaction of this compound with a receptor, in vitro studies would involve incubating varying concentrations of this compound with the isolated receptor and measuring the amount of bound compound. This could be done using labeled this compound (e.g., radioligand binding assays) or label-free techniques. labome.com

A hypothetical data table illustrating in vitro binding kinetics of this compound to a model receptor (Receptor X) could be structured as follows:

This compound Concentration (nM)Specific Binding (fmol/mg protein)
0.15.2
0.518.5
1.031.1
2.555.8
5.078.9
10.095.1
25.0118.7
50.0125.3

Analysis of such data using saturation binding models would yield parameters like Bmax (maximum number of binding sites) and Kd. Kinetic experiments, measuring the rate of association and dissociation, would provide kon and koff values.

Hypothetical thermodynamic data from ITC experiments for this compound binding to Receptor X at a specific temperature (e.g., 25°C) might look like this:

ParameterValueUnit
ΔG°-35.5kJ/mol
ΔH°-15.2kJ/mol
TΔS°-20.3kJ/mol
Kd5.8nM

These hypothetical data would suggest a favorable binding interaction (negative ΔG°), driven by both favorable enthalpy (exothermic binding) and unfavorable entropy (increased order upon binding).

Allosteric Modulation and Cooperative Binding Mechanisms

Allosteric modulation is a crucial regulatory mechanism where the binding of a ligand (the allosteric modulator) at one site on a protein or receptor affects the binding or activity at a distinct site (the orthosteric site). wikipedia.orgnih.govaddextherapeutics.com This mechanism allows for fine-tuning of protein function and offers advantages in drug development, such as increased specificity and reduced off-target effects. wikipedia.orgaddextherapeutics.comlongdom.org Allosteric modulators can be positive (increasing agonist affinity or efficacy), negative (decreasing agonist affinity or efficacy), or neutral. wikipedia.org

Cooperative binding is a specific form of allosteric modulation that occurs in proteins or receptors with multiple binding sites, where the binding of a ligand to one site influences the affinity of the remaining sites for the same or different ligands. biorxiv.orgcmu.edumolbiolcell.org Positive cooperativity means that binding at one site increases affinity at others, often resulting in a sigmoidal binding curve. cmu.edumolbiolcell.org Negative cooperativity means binding at one site decreases affinity at others. cmu.edu

Research methods to study allosteric modulation and cooperative binding include saturation binding experiments combined with nonlinear regression, which can help identify the type of allosteric modulation. nih.govresearchgate.net Hill plots are commonly used to analyze cooperative binding, with the Hill coefficient (nh) indicating the degree of cooperativity (nh > 1 for positive, nh < 1 for negative, nh = 1 for non-cooperative). cmu.edunih.gov Computational methodologies, such as molecular dynamics (MD) simulations and evolutionary conservation analysis, are also employed to identify and characterize allosteric sites and understand the conformational changes involved. rsc.org

While direct evidence of this compound acting as a classical allosteric modulator on a receptor may require further investigation, its interaction with Keap1 provides an example of how a compound can influence protein function through binding at a site distinct from the primary interaction site (in this case, the interaction between Keap1 and Nrf2). pnas.org Dex-mes reacts with specific cysteine residues on Keap1, leading to the disruption of the Keap1-Nrf2 complex and the induction of phase 2 enzymes. pnas.orgresearchgate.net This interaction, while covalent, demonstrates a form of modulation where binding at one site (cysteines on Keap1) affects the interaction at another site (Keap1's binding site for Nrf2).

If this compound were found to interact with a multi-subunit receptor system, studies would explore whether its binding to one subunit or site influences the binding of other ligands (including itself, if it binds to multiple sites) to other sites on the receptor complex. This would involve conducting binding assays in the presence and absence of this compound and analyzing the binding curves for shifts in affinity or changes in the Hill coefficient, if applicable.

A hypothetical scenario involving this compound as a positive allosteric modulator of a receptor (Receptor Y) that also binds an endogenous agonist (Agonist Z) could be illustrated with binding data showing increased affinity of Receptor Y for Agonist Z in the presence of this compound.

Hypothetical Data: Effect of this compound on Agonist Z Binding to Receptor Y

Agonist Z Concentration (nM)Receptor Y Binding (Fractional Saturation) - No this compoundReceptor Y Binding (Fractional Saturation) - + this compound (1 µM)
0.50.150.35
1.00.280.55
2.50.520.78
5.00.710.91
10.00.850.97

This hypothetical data would suggest that the presence of 1 µM this compound increases the affinity of Receptor Y for Agonist Z, characteristic of positive allosteric modulation.

Mechanistic Characterization of this compound in Isolated Biological Systems

Mechanistic characterization of this compound involves detailing the step-by-step molecular events that occur upon exposure to the compound, often studied in simplified, controlled environments like isolated biological systems. These systems can range from purified proteins and enzymes to isolated cells, tissues, and organs. researchgate.netsygnaturediscovery.com Studying mechanisms in isolated systems allows researchers to dissect complex biological processes and pinpoint the direct effects of the compound without the confounding factors of a whole organism. researchgate.netsygnaturediscovery.com

Methods for mechanistic characterization in isolated systems include biochemical assays, cell-based assays, and functional studies using isolated tissues or organs. researchgate.netsygnaturediscovery.com For example, enzyme activity assays can determine if this compound directly activates or inhibits a purified enzyme. Cell-based assays can investigate its effects on specific signaling pathways, protein-protein interactions, or cellular responses in cultured cells. sygnaturediscovery.comnih.gov Isolated tissue preparations, such as smooth muscle strips or cardiac tissue, can be used to study the functional consequences of this compound exposure on tissue contractility or electrical activity. nih.gov

Research on this compound has utilized isolated systems to understand its interactions at a molecular level. Studies investigating the reaction of this compound with Keap1, a protein involved in the cellular response to oxidative stress, have been performed using purified Keap1 protein. pnas.org These studies demonstrated that this compound directly reacts with specific cysteine residues on Keap1, leading to the alkylation of these thiols. pnas.orgresearchgate.net This irreversible modification disrupts the interaction between Keap1 and Nrf2, a transcription factor that regulates the expression of protective genes. pnas.org

Detailed Research Findings in Isolated Systems:

Studies using purified Keap1 protein incubated with [³H]Dex-mes have shown concentration-dependent labeling of Keap1. pnas.org Mass spectrometric analysis of tryptic peptides from Dex-mes-labeled Keap1 identified specific cysteine residues that were modified, including Cys257, Cys273, Cys288, Cys297, and Cys613. pnas.org These findings provided direct evidence of the covalent interaction between this compound and Keap1 at these specific sites.

Furthermore, experiments using isolated Keap1 and the Neh2 domain of Nrf2 have modeled the complex formation between these two proteins and its disruption by inducers like this compound. pnas.org Native gel electrophoresis experiments showed that in the presence of this compound, the complex between Keap1 and the Neh2 domain of Nrf2 was dissociated in a concentration-dependent manner. pnas.org This provides a mechanistic explanation for how this compound leads to the activation of Nrf2-dependent gene expression.

A hypothetical table summarizing the effect of this compound on Keap1-Nrf2 complex formation in an isolated system could be presented as follows:

Hypothetical Data: Effect of this compound on Keap1-Neh2 Complex Formation

This compound Concentration (µM)Keap1-Neh2 Complex (% of control)Free Neh2 (% of total)
010015
0.57540
1.04070
2.51095
5.0298

Mechanistic studies in isolated biological systems are invaluable for dissecting the direct molecular targets and initial events triggered by this compound, providing a foundation for understanding its broader pharmacological effects in more complex biological contexts.

Pharmacokinetic and Pharmacodynamic Research of Dexmes Pre Clinical/theoretical

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Models

ADME studies in pre-clinical models aim to elucidate the fate of a compound from the point of administration until its elimination from the body. These investigations utilize a variety of in vitro and in vivo techniques to assess the compound's permeability across biological membranes, its distribution into tissues, the pathways and extent of its biotransformation, and the routes by which it and its metabolites are removed from the organism.

In Vitro Permeability and Transport Mechanisms (e.g., Caco-2, MDCK)

In vitro permeability assays using cell lines such as Caco-2 and MDCK are standard tools for predicting the intestinal absorption and potential transport mechanisms of drug candidates. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into monolayers that exhibit characteristics of intestinal epithelial cells, including the formation of a polarized monolayer with a brush border and intercellular junctions evotec.comnih.gov. This makes them a widely used model for assessing passive and active transport across the intestinal barrier evotec.comnih.govadmescope.com. MDCK cells, originating from canine renal tissue, are also employed and can be a faster, more cost-effective alternative to Caco-2 cells nih.gov. MDCK cell lines, particularly those overexpressing transporters like MDR1 (P-glycoprotein) and BCRP, are valuable for evaluating efflux transporter activity evotec.comadmescope.comnih.gov. Bidirectional transport studies across these cell monolayers allow for the determination of efflux ratios, indicating whether a compound undergoes active efflux evotec.com. The permeability of compounds in Caco-2 and MDCK cells has been recognized as a critical measure in drug development researchgate.net. While PAMPA (Parallel Artificial Membrane Permeability Assay) can assess passive diffusion, cell-based assays like Caco-2 and MDCK provide a more representative model for compounds involving active transport or efflux evotec.comnih.gov.

Hepatic Metabolism and Enzyme Induction/Inhibition (In Vitro/Animal Microsomes)

The liver is the primary organ responsible for drug metabolism, and in vitro studies using liver microsomes are crucial for understanding how a compound is biotransformed evotec.comthermofisher.com. Liver microsomes, which are subcellular fractions containing membrane-bound enzymes like cytochrome P450 (CYP) and uridine (B1682114) glucuronide transferases (UGTs), are widely used to investigate Phase I and Phase II metabolism evotec.comthermofisher.comcreative-diagnostics.com. Studies with human liver microsomes have demonstrated that DexMes undergoes metabolism primarily via glucuronidation (approximately 34%) and oxidation mediated by cytochrome P450 enzymes, notably CYP2A6 wikipedia.orgnih.gov. Other CYP enzymes also contribute to its oxidation wikipedia.org. Aliphatic hydroxylation of this compound to 3-hydroxy dexmedetomidine (B676), followed by glucuronidation or further oxidation to 3-carboxylic acid dexmedetomidine, accounts for about 14% of its metabolism fda.gov. N-methylation is another metabolic pathway, generating 3-hydroxy N-methyl dexmedetomidine, 3-carboxy N-methyl dexmedetomidine, and N-methyl O-glucuronide dexmedetomidine fda.gov.

In vitro metabolism studies suggest that this compound is not expected to inhibit the metabolism of drugs primarily metabolized by various CYP isoforms, including CYP1A1, CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 fda.gov. Animal microsomes are also used to understand species differences in drug metabolism evotec.com. Hepatic metabolism of this compound is significant, with a reported hepatic extraction ratio of 0.7 nih.gov.

Theoretical Bioavailability and First-Pass Considerations

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation youtube.com. Theoretical bioavailability and first-pass considerations are essential for predicting how effectively a compound will reach its target site, particularly after oral administration. The first-pass effect, also known as pre-systemic metabolism, involves the biotransformation of a drug during its passage from the site of absorption (primarily the gastrointestinal tract) through the liver before entering the systemic circulation pharmapproach.compharmacologycanada.orgwikipedia.org. This process can significantly reduce the amount of active drug reaching systemic circulation pharmapproach.comwikipedia.orgslideshare.net.

For this compound, oral administration results in poor bioavailability (16% in healthy subjects), likely due to extensive first-pass metabolism nih.govsajaa.co.za. In contrast, buccal administration shows high bioavailability (82% in healthy subjects), suggesting significant absorption through the oral mucosa, bypassing a substantial portion of the first-pass effect nih.gov. Intramuscular administration also results in high bioavailability (104% in healthy subjects) nih.gov. These findings highlight the impact of the route of administration on this compound bioavailability and the significance of first-pass metabolism for orally administered doses.

Tissue Distribution Studies in Animal Research Models

Tissue distribution studies in animal models provide information on how a compound is distributed throughout the body after reaching systemic circulation. These studies help determine which tissues are exposed to the compound and at what concentrations wuxiapptec.comfrontiersin.org. Pre-clinical animal studies have shown that this compound readily crosses the blood-brain barrier and the placenta barrier nih.gov. The apparent volume of distribution at steady-state in healthy volunteers is approximately 1.31–2.46 L/kg (90–194 L), with values being highly variable in ICU patients nih.govpfizermedicalinformation.com. Plasma protein binding of this compound is approximately 94%, primarily to albumin wikipedia.orgnih.gov. Studies in rats investigating the tissue distribution of this compound in combination with lidocaine (B1675312) after palatal infiltration showed that this compound extended the tissue distribution of lidocaine in a concentration-dependent manner nih.gov. Animal models, such as rats, are utilized in tissue distribution studies due to ethical concerns regarding human tissue collection and similarities in anatomy, metabolism, and genetics to humans frontiersin.org.

Excretion Pathways and Metabolite Profiling (Pre-clinical)

Excretion is the process by which a drug and its metabolites are eliminated from the body. Pre-clinical studies are used to identify the primary excretion pathways and to profile the metabolites formed wuxiapptec.com. For this compound, the majority of the metabolized compound is excreted in the urine (approximately 95%) wikipedia.orgnih.govpfizermedicalinformation.comnih.gov. Very little unchanged this compound is excreted in the urine fda.govpfizermedicalinformation.com. A small amount (less than 1%) is excreted in feces fda.govpfizermedicalinformation.comnih.gov.

Metabolite profiling in pre-clinical studies helps identify the structures of the metabolites formed and their relative abundance. The major metabolic pathways of this compound involve direct N-glucuronidation and cytochrome P450-mediated aliphatic hydroxylation and N-methylation, leading to the formation of several metabolites, including N-glucuronide conjugates (G-DEX-1 and G-DEX-2), 3-hydroxy dexmedetomidine, 3-carboxy dexmedetomidine, and N-methylated derivatives fda.gov. These metabolites have been found to be significantly less potent (100-fold) in α2-receptor assays and are generally considered inactive nih.gov.

Here is a summary of key pre-clinical pharmacokinetic parameters for this compound:

ParameterValue (Healthy Adults)Source
Distribution Half-life (IV)~6 minutes wikipedia.orgnih.govpfizermedicalinformation.com
Terminal Elimination Half-life2.1–3.1 hours wikipedia.orgnih.govpfizermedicalinformation.com
Plasma Protein Binding~94% (mostly albumin) wikipedia.orgnih.gov
Volume of Distribution (Vss)~118 L (or 1.31-2.46 L/kg) nih.govpfizermedicalinformation.com
Clearance~39 L/h (or 0.6-0.7 L/min) nih.govpfizermedicalinformation.com
Urinary Excretion (total)~95% (as metabolites) wikipedia.orgnih.govpfizermedicalinformation.comnih.gov
Fecal Excretion (total)~4% (as metabolites) fda.govpfizermedicalinformation.comnih.gov
Oral Bioavailability~16% nih.govsajaa.co.za
Buccal Bioavailability~82% nih.gov
Intramuscular Bioavailability~104% nih.gov

Interactive Table: Pre-clinical Pharmacokinetic Parameters of this compound

Pre-systemic Metabolism and Biotransformation Research

Pre-systemic metabolism, synonymous with the first-pass effect, refers to the metabolic changes a drug undergoes before it reaches the systemic circulation pharmapproach.compharmacologycanada.org. This process can occur in the gastrointestinal lumen, the gut wall, the liver, and even the lungs pharmapproach.comwikipedia.org. The liver is considered a major site of pre-systemic metabolism pharmapproach.compharmacologycanada.org.

Based on the available information, "this compound" is identified as a synonym for Dexamethasone (B1670325) 21-Mesylate, with a corresponding PubChem CID. However, specific preclinical pharmacokinetic and pharmacodynamic research data, including detailed findings on inter-species comparisons, receptor occupancy studies, and theoretical modeling specifically for Dexamethasone 21-Mesylate within the scope of sections 5.3, 5.4, and 5.5 of the requested outline, were not found in the conducted searches.

Therefore, it is not possible to generate a detailed article strictly focused on the chemical compound "this compound" with specific research findings and data tables for the outlined sections based on the current search results.

Computational and Theoretical Studies of Dexmes

Molecular Docking and Ligand-Target Interaction Prediction for DexMes

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor or enzyme, aiming to predict the strength of association or binding affinity. For this compound, molecular docking studies have been employed to explore its potential interactions with biological targets, notably the glucocorticoid receptor (GR) and Keap1.

Initial docking models of dexamethasone (B1670325) mesylate with the ligand-binding domain of the GR did not initially show a close contact between the mesylate group and certain cysteine residues (Cys622 or Cys643) that were hypothesized to be targets for covalent modification. Instead, a potential contact with Cys736 was suggested in these preliminary models. uantwerpen.be This highlights that initial docking predictions can sometimes require further refinement and validation through other computational or experimental methods to fully understand the binding mechanism, especially for compounds like this compound that are reported to bind covalently. uantwerpen.be

This compound has also been utilized as a chemical probe in studies investigating the properties of thiol groups in proteins like Keap1. researchgate.netpnas.org Its ability to react irreversibly with thiols, resulting in their alkylation, makes it a valuable tool for identifying reactive cysteine residues. researchgate.netpnas.org While not always explicitly detailed as a "docking study" in the conventional sense of predicting non-covalent poses, the use of this compound in probing specific protein residues implies computational modeling or structural analysis to understand the proximity and potential reactivity of the mesylate group with target thiols within the protein structure.

In a broader context, molecular docking is a fundamental tool in virtual screening to identify potential binders to a target protein by predicting binding poses and estimating binding energies for large libraries of compounds. nih.govyoutube.com While specific large-scale virtual screening campaigns using this compound as a screening compound against various targets were not prominently found, the principles of molecular docking applied to understanding how this compound interacts with specific proteins like GR and Keap1 are consistent with this computational approach.

Molecular Dynamics Simulations of this compound and Its Biological Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. mdpi.comwikipedia.org Unlike static docking, MD simulations can account for the flexibility of both the ligand and the receptor, the influence of the solvent, and the dynamic nature of molecular interactions. mdpi.comnih.gov

For this compound, particularly in the context of its interaction with the glucocorticoid receptor, the need for more refined docking studies and elongated molecular dynamics simulations has been explicitly stated to validate hypotheses regarding its binding and potential covalent modification sites. uantwerpen.be This underscores the importance of MD in understanding the time-dependent interactions and conformational changes that may facilitate the reaction between the mesylate group of this compound and specific residues on the target protein.

MD simulations can provide crucial information beyond static binding poses, such as the stability of the ligand-receptor complex, the identification of transient binding pockets, and the estimation of binding free energies. nih.gov For a compound like this compound, which is known to bind covalently, MD simulations could potentially shed light on the dynamics of the protein near the binding site, the accessibility of reactive residues, and the conformational changes that precede or facilitate the covalent bond formation. While specific detailed published MD studies solely focused on this compound were not extensively found in the search results, the acknowledged need for such simulations highlights their relevance to fully characterizing its interaction with biological targets. uantwerpen.be

MD simulations are widely applied in drug discovery to understand protein dynamics, evaluate ligand-receptor binding energetics and kinetics, and even study drug formulation properties. mdpi.comwikipedia.orgmdpi.com The application of MD to this compound would follow similar principles, focusing on capturing the dynamic evolution of the this compound-protein complex to gain a more complete picture of the interaction compared to static docking alone.

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) modeling aim to build predictive models that relate the chemical structure of compounds to their biological activity or mechanism of action. nih.govnih.govnih.govmdpi.com These models use molecular descriptors, which are numerical representations of chemical structures and their properties, to identify structural features that are important for the observed activity or mechanism. nih.govnih.gov

For this compound, QSAR/QSMR modeling could be applied to study a series of this compound analogues to understand how modifications to the dexamethasone core or the mesylate group affect its reactivity, binding affinity, or biological effects. By calculating molecular descriptors for a set of analogues with known properties or activities, a statistical model can be built to predict the properties of new, untested analogues. nih.govmdpi.com

While the search results did not specifically detail published QSAR/QSMR studies focused on this compound analogues, the principles of these methods are directly applicable. Given that this compound is a derivative of dexamethasone, a well-studied corticosteroid, QSAR models could potentially explore how the addition or modification of the mesylate group influences its interaction with the glucocorticoid receptor or its reactivity with other proteins. uantwerpen.be Similarly, if a series of compounds with varying leaving groups at the 21-position were synthesized, QSMR could be used to model the relationship between the leaving group's properties and the rate or extent of covalent modification.

QSAR models can be used to guide the design of new compounds with improved properties and to prioritize compounds for synthesis and experimental testing. nih.govmdpi.com Applying QSAR/QSMR to this compound research could facilitate the rational design of analogues with tuned reactivity or selectivity towards specific cysteine residues or protein targets.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling use computational methods to estimate how a compound will behave within a biological system over time. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to assess the likelihood of a compound reaching its target and having a favorable exposure profile. nih.gov

In silico tools can predict various ADME properties, such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic pathways, and excretion routes, based on the compound's chemical structure. nih.govfrontiersin.org

While specific in silico ADME or pharmacokinetic modeling data for this compound was not found in the provided search results, the application of these methods to compounds like this compound is a standard practice in computational chemistry and drug development. Given that this compound is a modified steroid, computational tools can estimate its lipophilicity, solubility, and potential interactions with drug transporters and metabolizing enzymes (such as cytochrome P450 enzymes), which are key determinants of its ADME profile. nih.gov

Predictive software and web tools are available that can compute these parameters from the compound's structure, providing valuable insights into its potential pharmacokinetic behavior. frontiersin.org Although the accuracy of these predictions can vary and requires validation, they offer a cost-effective and rapid way to assess the potential ADME liabilities of this compound and its analogues. nih.gov

De Novo Design and Virtual Screening Approaches for this compound-like Compounds

De novo design and virtual screening are computational strategies used to identify novel chemical structures with desired properties or to find potential binders within large chemical libraries. nih.govyoutube.comdeeplab.ai

Virtual screening involves computationally evaluating a library of compounds against a specific target to identify potential hits. nih.govnih.gov This can be structure-based (using the 3D structure of the target, e.g., docking) or ligand-based (using information about known active compounds). nih.gov De novo design, on the other hand, involves building new molecular structures atom by atom or fragment by fragment within the binding site of a target or based on desired molecular properties.

For this compound research, these approaches could be applied in several ways:

Identifying compounds that interact with targets relevant to this compound: Given that this compound interacts with GR and Keap1, virtual screening could be used to find novel chemical scaffolds that bind to these proteins, potentially with different mechanisms (e.g., non-covalent binders). uantwerpen.beresearchgate.net

Designing molecules with similar reactivity: While challenging, de novo design or virtual screening could explore chemical space for compounds possessing features similar to the mesylate group that could undergo covalent reactions with specific protein residues.

Discovering novel targets for this compound or its analogues: Although less common, computational methods could potentially explore off-targets that this compound might interact with based on its structural features.

While the search results did not describe de novo design or virtual screening efforts specifically aimed at finding "this compound-like" compounds in the sense of finding novel covalent modifiers based on the this compound scaffold, these methodologies are broadly applicable in drug discovery and chemical biology to identify or design molecules with specific interaction profiles. deeplab.ainih.gov The increasing power of machine learning and deep learning is also being integrated into virtual screening workflows to improve speed and accuracy. deeplab.ainih.gov

Cheminformatics and Data Mining Applications in this compound Research

Cheminformatics is a discipline that applies computer and information science techniques to solve problems in chemistry, including the management, analysis, and modeling of chemical data. nih.govuni-mainz.de Data mining involves extracting meaningful patterns and knowledge from large datasets. nih.govdndi.org

In the context of this compound research, cheminformatics and data mining can be applied to:

Manage and analyze data: Organize and analyze data generated from various computational studies (docking scores, simulation trajectories, predicted ADME properties) and potentially experimental data related to this compound and its analogues. uni-mainz.decefic-lri.org

Explore chemical space: Characterize the chemical space occupied by this compound and its known or hypothetical analogues, helping to identify areas for further exploration.

Identify structural patterns: Use data mining techniques to identify structural features of this compound that are correlated with specific computational predictions or observed biological activities (if available). nih.govdndi.org This can complement QSAR studies.

Facilitate data sharing and collaboration: Utilize cheminformatics systems for managing and sharing chemical information and associated data within research groups or across institutions. cefic-lri.org

Predict properties: Apply cheminformatics tools and pre-built models to predict various physicochemical and biological properties of this compound and its analogues. uni-mainz.decefic-lri.org

Cheminformatics tools are essential for processing chemical structures, calculating molecular descriptors, and performing similarity searches, all of which are foundational for many of the computational methods discussed in the previous sections. nih.govuni-mainz.de Data mining techniques can be used to identify trends in large datasets of compounds and their interactions, which could be relevant if this compound was part of a larger screening effort or if comparative studies with many related compounds were conducted. dndi.org

Analytical Chemistry Research Applied to Dexmes

Chromatographic Methods for DexMes Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex mixtures and quantifying its presence. These methods leverage differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a widely used technique for the analysis of corticosteroids, including dexamethasone (B1670325) and its derivatives like this compound nih.govnih.govthaiscience.infonih.govavantorsciences.com. Method development for this compound using HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak resolution.

Studies involving Dexamethasone 21-mesylate have utilized reversed-phase HPLC for the analysis of peptides labeled with this compound after enzymatic digestion of modified proteins nih.govosti.gov. In these applications, reversed-phase HPLC was employed to separate the labeled peptides, demonstrating its utility in complex biological sample analysis involving this compound conjugates nih.govosti.gov.

For dexamethasone and related compounds, RP-HPLC methods have been developed and validated for quantitative analysis in various matrices, including pharmaceutical formulations and biological samples thaiscience.infoavantorsciences.com. These methods often involve C18 columns and mobile phases consisting of mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol (B129727) thaiscience.infoavantorsciences.com. Detection is typically achieved using UV detection at wavelengths suitable for the steroid chromophore, such as 240 nm thaiscience.info.

Gas Chromatography (GC) and Chiral Separation Techniques

Gas Chromatography (GC) is applicable for the analysis of volatile or semi-volatile compounds. While dexamethasone itself can be analyzed by GC, often derivatization is required to enhance volatility and thermal stability gla.ac.uk. The application of GC specifically for Dexamethasone 21-mesylate is less commonly reported compared to HPLC or hyphenated GC-MS techniques, particularly in the context of protein modification studies where the conjugate might not be sufficiently volatile without extensive derivatization.

However, GC, especially with chiral stationary phases, is a powerful technique for the separation of enantiomers restek.commdpi.com. While Dexamethasone 21-mesylate has a defined stereochemistry, the broader field of corticosteroid analysis and related compounds utilizes chiral separation techniques nih.govwvu.edu. Chiral GC stationary phases, often based on modified cyclodextrins, are employed to separate enantiomers based on differential interactions nih.govrestek.com. Although direct application of chiral GC for the enantiomeric separation of Dexamethasone 21-mesylate was not explicitly detailed in the search results, the principle of chiral GC is relevant for analyzing the stereochemical purity of chiral compounds like steroid derivatives restek.comwvu.edu. Studies on the chiral separation of dexamethasone and its epimer betamethasone (B1666872) by reversed-phase chiral chromatography coupled with mass spectrometry highlight the importance of chiral analysis for steroid compounds nih.gov.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. These are particularly valuable for the analysis of complex samples and for confirming the identity of analytes.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely applied in the analysis of pharmaceuticals and metabolites in biological matrices nih.govibl-international.comnih.govnih.govaruplab.com. LC-MS/MS methods for dexamethasone and related corticosteroids have been developed for quantification in various biological fluids like plasma and serum ibl-international.comnih.govnih.govaruplab.com. These methods typically involve reversed-phase LC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity nih.govnih.gov.

In the context of Dexamethasone 21-mesylate, LC-MS/MS is crucial for analyzing peptides that have been covalently modified by this compound lgcstandards.comnih.govresearchgate.net. Fragmentation patterns of Dex-mes-modified peptides analyzed by LC-MS/MS coupled with electrospray ionization and collision-induced dissociation have been studied to confirm the identity and location of the modification site on proteins lgcstandards.comnih.govresearchgate.net. The fragmentation patterns of dexamethasone-modified peptides can be more complex than those of unmodified peptides, potentially due to partial fragmentation of Dex-mes itself during ionization lgcstandards.comnih.gov.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used in steroid analysis nih.govgla.ac.uk. While GC-MS can be applied to analyze corticosteroids, it often requires derivatization to make the compounds sufficiently volatile gla.ac.uk. Studies on the GC-MS of steroid derivatives, such as Substance S 21-mesylate (a related corticosteroid mesylate), have shown that thermal degradation can occur in the GC system, leading to the formation of characteristic fragmentation products gla.ac.uk. For Dexamethasone 21-mesylate, GC-MS could potentially be used after appropriate derivatization, although LC-MS/MS appears more prevalent in the literature, particularly for biological applications involving protein conjugates. Predicted GC-MS spectra for related compounds like Dexamethasone 21-sulfate are available, indicating the potential for GC-MS analysis of such steroid conjugates hmdb.ca.

Spectroscopic Techniques for this compound Characterization and Identification

Spectroscopic methods provide valuable structural information about this compound and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and characterization of organic compounds, including steroids like dexamethasone and its derivatives cwsabroad.comnih.govresearchgate.netdrugbank.com. Both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound by analyzing the characteristic signals of its protons and carbon atoms nih.govresearchgate.net.

NMR spectroscopy has been applied to study dexamethasone and its interactions, for instance, in the context of drug delivery systems mdpi.comresearchgate.net. While specific detailed NMR data for Dexamethasone 21-mesylate were not extensively provided in the search results, the general application of NMR for structural confirmation and studying interactions of steroid derivatives is well-established cwsabroad.comnih.govresearchgate.netdrugbank.com. NMR can provide information on the electronic configuration and dynamics of drug molecules drugbank.com.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and gaining insights into its structure through fragmentation analysis nih.govresearchgate.net. In MS, the molecule is ionized and then fragmented, and the mass-to-charge ratio of the parent ion and fragment ions are measured.

For Dexamethasone and related corticosteroids, MS provides characteristic fragmentation patterns that aid in their identification researchgate.netmassbank.eu. Studies on the fragmentation of dexamethasone using techniques like LC-ESI-QTOF MS have identified key fragment ions massbank.eu. The fragmentation pathways of steroid conjugates, including those of dexamethasone, have been investigated using tandem mass spectrometry, revealing specific fragmentation patterns within different groups of conjugates nih.govresearchgate.net.

In the case of Dexamethasone 21-mesylate, particularly when used as an affinity label for proteins, mass spectrometry, often coupled with chromatography (LC-MS/MS or MALDI-TOF MS), is used to identify and characterize the modified peptides lgcstandards.comnih.govresearchgate.net. Fragmentation analysis of these labeled peptides helps pinpoint the exact site of modification by the this compound molecule lgcstandards.comnih.govresearchgate.net. The fragmentation patterns of dexamethasone-modified peptides can be complex, and the analysis of predicted b and y ions is used to confirm the sequences and positions of modified residues lgcstandards.comnih.gov.

The mass added by the steroid moiety of Dex-mes to a peptide upon covalent modification is approximately 374.19 atomic mass units lgcstandards.comnih.gov. Analysis of the fragmentation spectra allows for the identification of ions corresponding to the modified peptide and its fragments, providing direct evidence of the covalent attachment of this compound lgcstandards.comnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Dexamethasone 21-mesylate275760, 63041 chem960.comsynzeal.com
Dexamethasone5743 massbank.euuni-freiburg.de

Note: PubChem provides multiple CIDs for some compounds; commonly cited ones are included.

Data Table Example (Illustrative - based on fragmentation data principles):

Analyte TypeTechniqueIon Type (Example)m/z (Illustrative)NotesSource Principle
Dex-mes modified peptideLC-MS/MSPrecursor Ion[M+H]⁺ or [M+nH]ⁿ⁺Varies based on peptide and charge state lgcstandards.comnih.govresearchgate.net
Dex-mes modified peptideLC-MS/MSb-ion (example)VariesContains N-terminal part of peptide + modification lgcstandards.comnih.gov
Dex-mes modified peptideLC-MS/MSy-ion (example)VariesContains C-terminal part of peptide + modification lgcstandards.comnih.gov
Dex-mes modified peptideLC-MS/MSFragment ionsVariesCharacteristic fragments from modified peptide lgcstandards.comnih.govresearchgate.net
DexamethasoneLC-ESI-QTOF MS[M+H]⁺393.08Precursor ion nih.govmassbank.eu
DexamethasoneLC-ESI-QTOF MSFragment IonVariesCharacteristic fragments of Dexamethasone researchgate.netmassbank.eu

This table illustrates the types of ions and data obtained when analyzing this compound conjugates or related compounds using mass spectrometry, reflecting the research findings on fragmentation analysis in the provided sources lgcstandards.comnih.govnih.govresearchgate.netresearchgate.netmassbank.eu. The exact m/z values for Dex-mes modified peptides are highly dependent on the specific peptide sequence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in analytical chemistry used for the identification and characterization of chemical compounds. IR spectroscopy provides information about the vibrational modes of a molecule, offering a unique fingerprint that can be used for identification and structural elucidation nih.govresearchgate.netfrontiersin.org. UV-Vis spectroscopy, on the other hand, measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting compounds with chromophores and can be applied for both qualitative and quantitative analysis based on the Beer-Lambert Law technologynetworks.comwepub.orgijnrd.org.

In the context of Dexmedetomidine (B676), UV-Vis spectrophotometric methods have been developed for its assay, particularly for Dexmedetomidine hydrochloride in pure and pharmaceutical dosage forms researchgate.net. These methods often involve chemical reactions that produce a colored product, which can then be measured spectrophotometrically. For example, methods based on the oxidation of Dexmedetomidine hydrochloride by N-bromosuccinimide (NBS) and subsequent estimation of unconsumed NBS using various dyes like amaranth, safranin, aniline (B41778) blue, or rhodamine B have been reported researchgate.net. These methods have demonstrated excellent correlation in specific concentration ranges, with calculated apparent molar absorptivity, Sandell's sensitivity, and detection and quantification limits researchgate.net. Such spectrophotometric approaches are noted for their simplicity, cost-effectiveness, and sensitivity, making them suitable for routine analysis in quality control laboratories researchgate.net.

While IR spectroscopy is a powerful tool for molecular characterization and is used in pharmaceutical analysis for identification and impurity monitoring researchgate.netfrontiersin.orgmdpi.comspectroscopyonline.com, specific detailed research findings on the application of IR spectroscopy directly to Dexmedetomidine were not prominently featured in the surveyed literature focusing on research matrices and detection methods. However, the general principles of IR spectroscopy, which involve analyzing the absorption of infrared radiation due to molecular vibrations, are applicable to Dexmedetomidine for confirming its structure and identifying characteristic functional groups nih.govfrontiersin.org.

Electrochemical and Bioanalytical Methods for Dexmedetomidine Detection in Research Matrices

Electrochemical and bioanalytical methods play a crucial role in the detection and quantification of compounds, particularly in complex research matrices such as biological fluids. Bioanalytical techniques are specifically designed to measure drugs or substances within biological samples like urine, serum, and plasma frontiersin.org. These methods are essential for studies assessing efficacy, metabolism, kinetics, and toxicity ri.se.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive bioanalytical technique for the determination of Dexmedetomidine in biological matrices such as plasma nih.govavma.orgnih.govd-nb.infoavma.org. This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, allowing for the accurate quantification of Dexmedetomidine even at low concentrations in complex biological samples nih.govnih.govd-nb.info. Sample preparation is a critical step in bioanalysis to isolate and concentrate the analyte while removing interfering matrix components researchgate.netgcms.czamericanpharmaceuticalreview.com. Techniques like protein precipitation and liquid-liquid extraction are commonly employed for preparing biological samples for LC-MS/MS analysis of compounds like Dexmedetomidine nih.govgcms.cz.

Research findings have demonstrated the successful application of LC-MS/MS for determining Dexmedetomidine concentrations in rat plasma following intravenous administration nih.gov. Validation studies for these methods assess parameters such as precision, accuracy, and sensitivity, ensuring reliable quantification in research settings nih.govavma.org. For instance, a validated LC-MS/MS method for Dexmedetomidine in rat plasma reported lower limits of quantification as low as 0.1 ng/mL nih.gov. Another study using ultra performance liquid chromatography coupled with tandem mass spectrometry reported a lower limit of quantification of 0.01 ng/ml for Dexmedetomidine serum concentrations in human patients nih.gov.

Electrochemical methods involve measuring the electrical properties of a solution as a function of analyte concentration. While electrochemical sensors are being developed for the detection of various drugs in biological matrices researchgate.netmdpi.commdpi.com, specific detailed research on the electrochemical detection of Dexmedetomidine in research matrices was not extensively found in the provided search results. However, the principles of electrochemical detection, which can offer advantages such as speed, high sensitivity, and low cost, are applicable to compounds with electroactive functional groups mdpi.com. Research on related compounds like Dexamethasone has shown the potential of modified electrodes for electrochemical detection in plasma samples nih.govresearchgate.net.

Advanced Detection and Quantification Methodologies for Low-Concentration Dexmedetomidine in Research Samples

Detecting and quantifying Dexmedetomidine at low concentrations in research samples, particularly in biological fluids, requires highly sensitive and specific analytical methodologies. As highlighted in the previous section, LC-MS/MS is a primary advanced technique employed for this purpose nih.govnih.govd-nb.info. Its ability to selectively detect and quantify target analytes in complex matrices with minimal interference makes it ideal for low-concentration analysis.

Studies utilizing LC-MS/MS for pharmacokinetic research in animals and humans have demonstrated the sensitivity achieved with this technique. Lower limits of quantification (LLOQ) for Dexmedetomidine in plasma have been reported in the low nanogram per milliliter range (e.g., 0.1 ng/mL nih.gov, 0.01 ng/ml nih.gov), enabling the accurate determination of drug concentrations over time, even at therapeutic or sub-therapeutic levels.

Sample preparation techniques, such as liquid-liquid extraction or protein precipitation, are integral to achieving these low detection limits by isolating and concentrating the analyte from the biological matrix nih.govgcms.cz. The development and validation of these advanced methods involve rigorous evaluation of parameters like linearity, accuracy, precision, and sensitivity to ensure reliable quantification at the required low levels nih.govavma.orgijpsr.comijpsr.com.

While other advanced techniques like capillary electrophoresis-mass spectrometry (CE-MS) are also used in bioanalysis researchgate.net, LC-MS/MS appears to be the predominant method reported for the sensitive quantification of Dexmedetomidine in research samples based on the provided search results.

Purity and Impurity Profiling Methodologies for Research-Grade Dexmedetomidine

Ensuring the purity of research-grade Dexmedetomidine and characterizing its impurity profile are critical aspects of analytical research. Impurities in chemical compounds can arise from synthesis, manufacturing, or degradation and can impact research outcomes researchgate.net. Various analytical techniques are employed for purity assessment and impurity profiling.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of impurities in drug substances ijpsr.comijpsr.comamazonaws.com. HPLC methods are developed and validated to specifically detect and quantify related substances or impurities present in Dexmedetomidine. These methods typically involve optimized chromatographic conditions, such as the choice of stationary phase (e.g., C18 column), mobile phase composition, and detection wavelength (e.g., UV detection) ijpsr.comijpsr.com.

Validation of HPLC methods for impurity profiling involves demonstrating their specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the impurities of interest ijpsr.comijpsr.com. For example, an HPLC method for the determination of related substances of Dexmedetomidine (Impurity-1) in Dexmedetomidine hydrochloride injection reported linearity over a specific concentration range and acceptable intra- and inter-day precision and accuracy ijpsr.comijpsr.com. The method was capable of quantifying impurities at levels as low as 0.003 ppm ijpsr.comijpsr.com.

Capillary electrophoresis (CE) is another powerful separation technique that has been applied for the impurity profiling of drugs, including the determination of chiral purity nih.govnih.gov. Dexmedetomidine is a chiral compound, and its enantiomeric purity is important for its pharmacological activity nih.gov. A capillary electrophoresis method has been developed and validated for the chiral purity determination of Dexmedetomidine, focusing on the detection of its enantiomer, levomedetomidine (B195856) nih.gov. This method utilized sulfated β-cyclodextrin as a chiral selector and was developed using a quality by design (QbD) approach to ensure robustness and reliability nih.gov. The method demonstrated acceptable precision and accuracy for determining levomedetomidine at a specified level nih.gov.

Structure Activity and Structure Mechanism Relationship Sar/smr Research of Dexmes

Rational Design and Synthesis of DexMes Analogues for SAR/SMR Elucidation

Rational design and synthesis of analogues are fundamental approaches in SAR/SMR studies. For this compound, this involves systematic modifications to the dexamethasone (B1670325) core structure and the 21-mesylate group to probe the impact of these changes on target binding and functional activity. The design of analogues is guided by the known or predicted interactions of this compound with its biological targets. Strategies employed include:

Modification of the Mesylate Group: Altering or replacing the mesylate functionality at the C21 position can reveal its specific role in covalent modification (as observed with KEAP1) or non-covalent interactions with receptors. pnas.org Analogues might include other sulfonate esters, halides, or different leaving groups to assess reactivity and target specificity.

Modifications to the Dexamethasone Core: The dexamethasone steroid scaffold provides a rigid framework with several positions amenable to substitution (e.g., C9 fluorine, C11 hydroxyl, C16 methyl, C17 hydroxyl, C20 ketone). nih.gov Introducing different functional groups, changing their positions, or altering the stereochemistry at chiral centers allows for the investigation of steric, electronic, and hydrogen bonding contributions to binding affinity and efficacy at GR and PR. nih.govdtic.mil

Scaffold Hopping: Designing compounds that mimic the key pharmacophoric features of this compound but possess entirely different core structures can help identify the minimal structural requirements for activity and potentially lead to novel classes of compounds.

The synthesis of these analogues typically involves multi-step organic chemistry procedures, starting from commercially available dexamethasone or related steroid precursors. nih.gov Protecting group strategies, selective functional group transformations, and controlled coupling reactions are essential to introduce the desired modifications at specific positions while preserving the integrity of the sensitive steroid scaffold.

Identification of Key Pharmacophoric Features and Binding Motifs

Pharmacophoric features are the essential molecular recognition elements of a compound that are responsible for its biological activity. For this compound, these features likely include:

The Steroid Ring System: Provides a rigid scaffold that positions the functional groups in a specific three-dimensional arrangement crucial for fitting into the binding pockets of target proteins like GR and PR. nih.gov

The 21-Mesylate Group: Plays a critical role, particularly in the interaction with KEAP1, where it acts as an electrophile capable of reacting with cysteine residues. pnas.org Its leaving group potential and electronic properties are key features.

Hydroxyl Groups (e.g., at C11, C17): Can act as hydrogen bond donors or acceptors, mediating specific interactions with amino acid residues in the binding site. nih.gov

Ketone Groups (e.g., at C3, C20): Can act as hydrogen bond acceptors and contribute to van der Waals interactions. nih.govnih.gov

The C9 Fluorine: Influences the electronic distribution of the molecule and can affect acidity/basicity of nearby groups and participate in specific interactions. nih.gov

Binding motifs are specific regions on the target protein that interact with the ligand. In the case of this compound:

Glucocorticoid Receptor (GR) Binding Pocket: this compound binds to the ligand-binding domain of GR. nih.govresearchgate.net This pocket is known to accommodate the steroid structure, with specific residues interacting with the functional groups of the ligand, influencing its conformation and the subsequent conformational changes in the receptor that lead to activation or repression of gene transcription. oup.comnih.govnih.gov

Progesterone Receptor (PR) Binding Pocket: this compound also exhibits activity with PR, suggesting it can interact with the PR ligand-binding domain, although with lower affinity compared to GR. oup.comoup.com The binding motifs on PR share similarities with GR but also possess distinct features that explain the differential activity of ligands.

KEAP1 Cysteine Residues: this compound has been shown to modify specific cysteine residues in the intervening region (IVR) of KEAP1, particularly C257, C273, C288, and C297. pnas.org These cysteine residues act as sensors for electrophilic compounds, and their modification disrupts the interaction between KEAP1 and Nrf2, leading to activation of the antioxidant response pathway. pnas.orgcore.ac.ukroyalsocietypublishing.org

SAR studies involve correlating changes in the this compound structure with changes in binding affinity to these targets and the resulting functional outcomes (e.g., GR-mediated gene repression or induction, KEAP1-Nrf2 pathway activation, partial agonist/antagonist activity). oup.comnih.govnih.gov

Influence of Stereochemistry and Conformation on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. Dexamethasone, and thus this compound, possesses multiple chiral centers, and its biological activity is highly dependent on its specific stereoisomeric form. nih.govwikipedia.orgsketchy.comsaltise.ca The (S) configuration at the C11 position, for example, is crucial for potent glucocorticoid activity. nih.govwikipedia.org

Conformational flexibility is also important. While the steroid core is relatively rigid, the 21-mesylate group and the side chain at C17 have some degree of rotational freedom. The preferred low-energy conformations can influence the presentation of the mesylate group for reaction with cysteine residues in KEAP1 or the orientation of the C17 hydroxyl for interaction within the steroid receptor binding pocket. nih.gov Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and its analogues and how these conformations change upon binding to the target.

Exploration of Functional Group Contributions to this compound Action

The Mesylate Group: Its primary contribution appears to be its electrophilic nature, enabling it to react with nucleophilic cysteine residues in proteins like KEAP1, leading to covalent modification and a potentially irreversible or long-lasting effect. nih.govresearchgate.netpnas.org The leaving group ability of the mesylate is critical for this reaction.

Hydroxyl Groups: The hydroxyl groups, particularly the 11β-hydroxyl, are known to be important for high-affinity binding to the glucocorticoid receptor through hydrogen bonding interactions with specific amino acid residues. nih.govnih.gov

Ketone Groups: The ketones at C3 and C20 contribute to binding through hydrogen bonding (as acceptors) and van der Waals forces. nih.govnih.gov

The C9 Fluorine: While not directly involved in hydrogen bonding, the electronegativity of fluorine influences the electron density of the surrounding atoms and can affect the molecule's lipophilicity and its ability to participate in hydrophobic interactions. nih.gov

SAR studies involving targeted modifications of these functional groups provide quantitative data on their individual contributions to binding affinity, receptor activation/inhibition, and the rate or extent of covalent modification. For example, replacing the mesylate with a non-reactive group would abolish the covalent interaction with KEAP1, allowing researchers to differentiate between covalent and non-covalent mechanisms of action.

Iterative Design Cycles and Data-Driven SAR/SMR Refinement

SAR/SMR research is an iterative process that involves cycles of design, synthesis, testing, and data analysis. nih.gov

Design: Based on initial hypotheses about the interaction of this compound with its target(s) and existing SAR data (if any), new analogues are designed with specific structural modifications.

Synthesis: The designed analogues are synthesized using appropriate chemical routes (Section 8.1).

Testing: The synthesized compounds are subjected to a battery of biological assays to evaluate their activity. This may include:

Binding assays to measure affinity for target proteins (e.g., GR, PR, KEAP1). nih.govoup.com

Functional assays to assess agonist, antagonist, or partial agonist activity (e.g., reporter gene assays for GR/PR, assays measuring Nrf2 activation for KEAP1). oup.compnas.orgnih.govnih.gov

Assays to confirm covalent modification, if applicable (e.g., mass spectrometry analysis of target protein incubated with this compound or analogues). nih.govresearchgate.netpnas.org

Data Analysis: The biological data for the series of analogues are analyzed to identify correlations between structural features and observed activity. This involves comparing the potency and efficacy of different analogues and mapping the activity data onto the molecular structures.

Refinement: The insights gained from data analysis inform the design of the next generation of analogues, focusing on optimizing desirable properties and minimizing undesirable ones. This might involve fine-tuning functional groups, exploring different linker lengths, or rigidifying flexible parts of the molecule.

This iterative process, often guided by computational modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, allows researchers to build a comprehensive understanding of the SAR/SMR of this compound and its analogues, leading to the identification of key structural determinants of activity and mechanism.

Hypothetical SAR Data: Influence of C21 Modification on GR Binding Affinity

To illustrate the SAR process, consider a hypothetical study investigating the impact of modifications at the C21 position of dexamethasone on glucocorticoid receptor binding affinity, using this compound as a reference point.

CompoundC21 ModificationHypothetical GR Binding Affinity (Ki, nM)
Dexamethasone-OH5.0
Dexamethasone 21-Mesylate (this compound)-OSO₂CH₃8.5
Hypothetical Analogue A-Cl55.0
Hypothetical Analogue B-OCOCH₃12.0
Hypothetical Analogue C-H>1000

This hypothetical data suggests that while the free hydroxyl (Dexamethasone) shows high affinity, the mesylate modification (this compound) slightly reduces it. Other modifications like a chloride or acetate (B1210297) ester significantly decrease binding, while removal of the C21 substituent drastically reduces affinity, highlighting the importance of a group at this position for optimal GR interaction.

Hypothetical SMR Data: Covalent Modification of KEAP1 Cysteines

Another hypothetical example could focus on the covalent modification of KEAP1 cysteine residues by this compound analogues.

CompoundC21 ModificationHypothetical KEAP1 Covalent Modification (Relative %)Modified Cysteines (Hypothetical)
Dexamethasone 21-Mesylate (this compound)-OSO₂CH₃100Cys257, Cys288
Hypothetical Analogue D-Cl75Cys257
Hypothetical Analogue E-OCOCH₃10None detected
Hypothetical Analogue F-SCH₃5None detected

This hypothetical data indicates that the mesylate is highly effective at modifying KEAP1 cysteines. Replacing the mesylate with a chloride reduces the extent of modification and potentially alters specificity, while less reactive groups like an acetate ester or a thioether show minimal to no covalent interaction, supporting the role of the mesylate as a reactive electrophile.

Future Directions and Emerging Research Avenues for Dexmes

Exploration of Uncharted Molecular Targets and Signaling Pathways

While the interaction of DexMes with Keap1 and its subsequent impact on the Nrf2 pathway are relatively well-characterized, the potential for this compound to interact with other molecular targets and influence additional signaling cascades represents a significant avenue for future research. As an electrophile, this compound can react with nucleophilic centers in biological molecules, prominently thiol groups in cysteine residues nih.gov. Although Keap1 presents several reactive cysteines medchemexpress.comnih.govscbt.com, other proteins containing accessible and reactive thiols could also be targets of this compound or its derivatives.

Future studies could employ proteomic approaches to systematically identify all protein targets of this compound in various cellular contexts. This could involve using modified forms of this compound, such as clickable probes, to label interacting proteins, followed by enrichment and mass spectrometry analysis. Such research could uncover novel protein targets beyond Keap1, potentially revealing new signaling pathways influenced by electrophilic modifications. Understanding these broader interactions is crucial for a comprehensive picture of this compound's cellular effects and could identify previously unrecognized biological processes modulated by this class of compounds.

Novel Synthetic Methodologies and Biocatalytic Approaches

Advancements in synthetic chemistry and the burgeoning field of biocatalysis offer promising avenues for the development of novel methodologies related to this compound. Future research may focus on developing more efficient, selective, and sustainable synthetic routes to produce this compound and its analogs. This could involve exploring new chemical transformations, optimizing reaction conditions, and utilizing flow chemistry or automation to improve yield and purity.

Furthermore, biocatalysis, using enzymes or whole cells as catalysts, could provide environmentally friendly and highly selective methods for synthesizing this compound or introducing specific modifications. Enzymes capable of catalyzing esterification, mesylation, or selective oxidation could potentially be employed. Research into directed evolution or enzyme engineering could lead to the development of biocatalysts tailored for specific steps in this compound synthesis or for the creation of novel derivatives with altered reactivity or target specificity. Exploring derivatives with sulfonyl groups as leaving groups has already been a subject of study nih.gov, suggesting potential for further synthetic exploration in this area.

Integration of Multi-omics and Systems Biology Approaches in this compound Research

The complex interplay between electrophilic stress, cellular signaling, and biological outcomes necessitates the integration of multi-omics and systems biology approaches in future this compound research. While studies have highlighted the role of this compound in modulating the Keap1-Nrf2 pathway, a systems-level understanding of the global cellular response to this compound treatment is still evolving.

Future research can leverage genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular changes induced by this compound. Transcriptomic analysis can reveal changes in gene expression profiles, while proteomic studies can identify alterations in protein abundance and post-translational modifications, including the identification of novel thiol-modified proteins. nih.gov Metabolomics can shed light on the metabolic reprogramming that occurs in response to electrophilic stress and Nrf2 activation. nih.gov Integrating these diverse datasets using systems biology approaches, such as network analysis and computational modeling, can help to elucidate the intricate regulatory networks influenced by this compound, identify key nodes and pathways, and predict cellular behavior. This integrated approach is essential for moving beyond the study of isolated pathways to understanding the broader biological impact of this compound.

Development of Advanced Research Tools and Chemical Probes Based on this compound

This compound has already proven valuable as a chemical probe for studying the properties of thiol groups, particularly within the Keap1 protein. nih.govmedchemexpress.com Future research directions include the development of more advanced research tools and chemical probes based on the this compound scaffold.

This could involve designing probes with enhanced reactivity towards specific cysteine residues, improved cell permeability, or the incorporation of tags for easier detection and isolation of target proteins. For instance, developing fluorescent or affinity-tagged this compound analogs could facilitate live-cell imaging of target engagement or enable efficient pull-down experiments to identify interacting proteins. The use of tritiated this compound ([6,7-3 H]Dex- mes) has already demonstrated its utility in labeling reactive cysteines nih.gov, and future efforts could focus on developing probes with other isotopic labels or with cleavable linkers for release of the tagged protein. Such advanced probes would be invaluable tools for dissecting the molecular mechanisms of electrophile-protein interactions and identifying novel therapeutic targets.

Challenges and Opportunities in this compound Research Methodologies

Research into this compound and its biological effects faces several methodological challenges and presents numerous opportunities. A key challenge lies in precisely quantifying the reaction of this compound with specific thiol groups in a complex cellular environment, where multiple nucleophiles are present. Developing highly selective probes and robust analytical methods is crucial for overcoming this.

Another challenge is fully elucidating the downstream consequences of Keap1 modification and Nrf2 activation, as the Nrf2 pathway interacts with numerous other signaling cascades. nih.gov Systems biology approaches, as discussed in Section 10.3, offer opportunities to address this complexity.

Opportunities in this compound research methodologies include the potential to develop new high-throughput screening assays to identify compounds that modulate the interaction of electrophiles with their targets or influence downstream Nrf2 signaling. Furthermore, advancements in structural biology techniques, such as cryo-EM and X-ray crystallography, can provide detailed insights into the binding of this compound or its analogs to target proteins like Keap1, informing the design of more potent and selective compounds. researchgate.net Organ-on-a-chip and other microphysiological systems could offer more physiologically relevant models for studying the effects of this compound compared to traditional cell culture, providing a better prediction of in vivo outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.